1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid
Overview
Description
1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid is a chemical compound known for its diverse applications in scientific research. It is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid involves several steps. The primary synthetic route includes the reaction of 4-chloro-3-ethylphenol with butyl bromide to form 4-(4-chloro-3-ethylphenoxy)butane. This intermediate is then reacted with piperazine to yield 1-[4-(4-chloro-3-ethylphenoxy)butyl]piperazine. Finally, the compound is treated with oxalic acid to form the oxalate salt .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid can be compared with other similar compounds, such as:
1-[4-(4-Chlorophenoxy)butyl]piperazine: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
1-[4-(4-Bromophenoxy)butyl]piperazine: The presence of a bromine atom instead of chlorine can lead to different reactivity and applications.
Properties
IUPAC Name |
1-[4-(4-chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O.C2H2O4/c1-2-14-13-15(5-6-16(14)17)20-12-4-3-9-19-10-7-18-8-11-19;3-1(4)2(5)6/h5-6,13,18H,2-4,7-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDWNLDGEZBCER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCCN2CCNCC2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.